11,15-Dihydroxy-T-muurolol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H26O3 |
|---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
(1S,4R,4aS,8aS)-6-(hydroxymethyl)-4-(2-hydroxypropan-2-yl)-1-methyl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O3/c1-14(2,17)12-6-7-15(3,18)13-5-4-10(9-16)8-11(12)13/h8,11-13,16-18H,4-7,9H2,1-3H3/t11-,12+,13-,15-/m0/s1 |
InChI Key |
VIQXFVJDLCDHPK-XFMPKHEZSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]([C@H]2[C@@H]1CCC(=C2)CO)C(C)(C)O)O |
Canonical SMILES |
CC1(CCC(C2C1CCC(=C2)CO)C(C)(C)O)O |
Synonyms |
11,15-dihydroxy-T-muurolol |
Origin of Product |
United States |
Occurrence and Isolation of 11,15 Dihydroxy T Muurolol
Historical Context of its Discovery and Initial Reports
11,15-Dihydroxy-T-muurolol was first reported as a new sesquiterpene isolated from the marine-derived actinobacterium, Streptomyces sp. M491. frontiersin.orgmdpi.com The discovery was part of a broader investigation into the secondary metabolites produced by this microbial strain. The initial characterization of this compound was achieved through comprehensive spectroscopic analysis, which established its molecular formula as C15H26O3. frontiersin.org Techniques such as high-resolution electrospray ionization mass spectrometry (HRESIMS) were crucial in determining its elemental composition. frontiersin.org Further structural elucidation was accomplished using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, which revealed its characteristic T-muurolol skeleton with hydroxyl groups at positions C-11 and C-15. frontiersin.org
Microbial Sources: Streptomyces sp. M491 as a Primary Producer
The primary and thus far only reported natural source of this compound is the marine actinobacterium Streptomyces sp. M491. frontiersin.orgmdpi.com Actinobacteria, particularly the genus Streptomyces, are renowned for their prolific production of a wide array of bioactive secondary metabolites. The isolation of this compound from a marine-derived strain highlights the unique chemical diversity that can be found in marine microbial populations.
The isolation of this compound from the culture of Streptomyces sp. M491 involved a multi-step process typical for the purification of natural products. The general workflow included:
Fermentation: Large-scale cultivation of Streptomyces sp. M491 in a suitable nutrient-rich broth to encourage the production of secondary metabolites.
Extraction: The culture broth and mycelium were extracted with organic solvents to separate the crude mixture of compounds from the aqueous medium.
Chromatographic Separation: The crude extract was then subjected to a series of chromatographic techniques to separate the individual compounds. This often involves:
Column Chromatography: Using stationary phases like silica gel or Sephadex to perform initial fractionation of the extract.
Reversed-Phase Chromatography: Further purification using a non-polar stationary phase (e.g., RP-18) and a polar mobile phase. frontiersin.org
High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain the pure compound.
For the specific isolation of this compound, a subfraction of the initial crude extract was purified using Sephadex column chromatography, followed by reversed-phase (RP-18) column chromatography. frontiersin.org
During the isolation of this compound from Streptomyces sp. M491, several other related muurolol sesquiterpenes were also identified and isolated. frontiersin.orgmdpi.commjpms.in This co-occurrence is common in microbial secondary metabolism, where a single biosynthetic pathway can be modified by various enzymatic reactions to produce a suite of structurally related compounds.
| Compound Name | Molecular Formula |
| 15-hydroxy-T-muurolol | C15H26O2 |
| T-muurolol | C15H26O |
| 3α-hydroxy-T-muurolol | C15H26O2 |
| 3-oxo-T-muurolol | C15H24O2 |
Exploration of Other Potential Natural Sources
While Streptomyces sp. M491 is the only confirmed producer of this compound to date, the broader distribution of structurally related compounds suggests that other natural sources may exist.
Sesquiterpenoids, the class of compounds to which this compound belongs, are widely distributed throughout the plant kingdom. They are a diverse group of 15-carbon isoprenoids that contribute to the aromas, flavors, and biological activities of many plants. Sesquiterpenes can be found in various plant tissues, including leaves, stems, roots, and flowers. They are often major components of essential oils and resins. The biosynthesis of sesquiterpenes in plants is complex and can lead to a vast array of cyclic and acyclic structures.
The marine environment is a significant and relatively untapped reservoir for the discovery of novel bioactive compounds. frontiersin.org Marine organisms, including microorganisms like bacteria and fungi, as well as invertebrates such as sponges and corals, have evolved unique metabolic pathways to survive in diverse and often extreme conditions. This has led to the production of a wide variety of secondary metabolites with unique chemical structures and potent biological activities. The discovery of this compound from a marine-derived Streptomyces species is a testament to the potential of marine environments as a source for new and interesting chemical entities.
Structural Elucidation and Stereochemical Assignment of 11,15 Dihydroxy T Muurolol
Spectroscopic Techniques for Planar Structure Determination
The determination of the planar structure of 11,15-Dihydroxy-T-muurolol, which outlines the sequential arrangement and bonding of atoms, was primarily achieved through the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structure Assignment
NMR spectroscopy has been a pivotal tool in the structural elucidation of this compound. nih.gov Analysis of the 1D NMR spectra, specifically ¹H and ¹³C NMR, provides critical information regarding the chemical environment of individual protons and carbons, respectively. The ¹H NMR spectrum of this compound, recorded in CDCl₃, displays characteristic signals that have been assigned to its unique structural features. amazonaws.com
Table 1: Representative ¹H NMR Data for T-Muurolol Derivatives
| Proton | T-Muurolol (in C₆D₆) | 3α-hydroxy-T-muurolol (in MeOH-d₄) |
|---|---|---|
| H-1 | δ 1.85 (m) | δ 1.75 (m) |
| H-2 | δ 1.45 (m), 1.65 (m) | δ 1.30 (m), 1.55 (m) |
| H-3 | δ 1.95 (m) | δ 3.40 (t, J=3.0 Hz) |
| H-4 | δ 2.10 (m) | δ 1.90 (m) |
| H-5 | δ 5.40 (br s) | δ 5.35 (br s) |
| H-7 | δ 1.90 (m) | δ 1.85 (m) |
| H-8 | δ 1.35 (m), 1.55 (m) | δ 1.30 (m), 1.50 (m) |
| H-9 | δ 1.75 (m) | δ 1.70 (m) |
| H-10 | δ 1.15 (s) | δ 1.10 (s) |
| H-12 | δ 0.75 (d, J=7.0 Hz) | δ 0.70 (d, J=7.0 Hz) |
| H-13 | δ 0.95 (d, J=7.0 Hz) | δ 0.90 (d, J=7.0 Hz) |
| H-14 | δ 1.60 (s) | δ 1.55 (s) |
Data derived from supplementary information of Ding et al., 2009. amazonaws.com
Mass Spectrometry (MS) Techniques for Molecular Connectivity
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the precise molecular formula of a compound. For the T-muurolol sesquiterpenes isolated from Streptomyces sp. M491, HRESIMS was instrumental in establishing their molecular formulas. researchgate.net In the case of a related compound, 15-hydroxy-(+)-epicubenol, HRESIMS provided the molecular formula C₁₅H₂₆O₂. researchgate.net While the specific HRESIMS data for this compound is not explicitly detailed in the available literature, it is a standard method that would have been employed to confirm its molecular formula as C₁₅H₂₆O₃.
Determination of Absolute and Relative Configurations
Beyond the planar structure, the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's identity. The determination of both the relative and absolute configurations of this compound was accomplished through a combination of crystallographic, spectroscopic, and computational methods.
X-ray Crystallography of Related Chemical Entities
The absolute configuration of this compound was unequivocally established through X-ray crystallography of a closely related derivative, 3-oxo-T-muurolol, which was isolated from the same marine Streptomyces sp. M491. nih.govamazonaws.com The crystallographic analysis of 3-oxo-T-muurolol provided its definitive three-dimensional structure, which then served as a stereochemical reference for the other T-muurolol derivatives from the same source, including this compound. nih.gov
Table 2: Crystal Data and Structure Refinement for 3-oxo-T-muurolol
| Parameter | Value |
|---|---|
| Empirical formula | C₃₀H₅₀O₅ |
| Formula weight | 490.70 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Tetragonal |
| Space group | I 41 |
Data from Ding et al., 2009. amazonaws.com
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful non-destructive method for assigning absolute configurations. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly valuable. Theoretical calculations, such as those using density functional theory (DFT) and time-dependent DFT (TD-DFT), can predict the chiroptical spectra for different stereoisomers. Comparison of the experimental spectra with the calculated spectra allows for the assignment of the absolute configuration.
For T-muurolol derivatives, theoretical studies have shown that the optical rotation (OR) values are influenced by hydroxyl substitution. nih.gov The Cotton effects observed in ECD spectra are related to electronic transitions within the chiral skeleton of the molecule. nih.gov
Advanced NMR Experiments for Stereochemical Correlation
Advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the relative stereochemistry of a molecule. NOESY experiments identify protons that are in close spatial proximity, providing through-space correlations that help to define the relative orientation of substituents and the fusion of ring systems. For instance, in related sesquiterpenoids, NOESY correlations have been used to establish the cis-fusion of the decalin ring system. The relative configurations of various stereocenters in T-muurolol derivatives have been successfully elucidated using NOESY experiments. nih.gov
Theoretical Approaches in Structural and Chiroptical Studies
The definitive determination of a natural product's complex three-dimensional structure, including its absolute configuration, is a significant challenge in phytochemistry. While experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are foundational, computational methods have become indispensable for corroborating and refining structural assignments. For sesquiterpenoids like this compound, which was isolated from the marine-derived actinomycete Streptomyces sp. M491, theoretical approaches provide crucial insights. acs.orgresearchgate.netnih.gov The absolute configuration of the T-muurolol family of compounds from this source was primarily established by X-ray crystallography of a derivative, 3-oxo-T-muurolol. researchgate.netresearchgate.net Computational studies, particularly those based on Density Functional Theory (DFT), are then employed to extend this configurational assignment to related compounds like this compound, assuming they belong to the same stereochemical series. researchgate.net
Density Functional Theory (DFT) for Ground-State Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nih.govmdpi.com It is particularly valuable in natural product chemistry for calculating ground-state properties, which helps in predicting the most stable conformation of a molecule and analyzing its intrinsic chemical characteristics. nih.gov
The process begins with a conformational analysis to identify all possible low-energy spatial arrangements (conformers) of the molecule. nih.gov These conformers are then optimized using DFT methods, often at a specific level of theory and basis set (e.g., B3LYP/6-31G(d,p)), to determine their relative energies. mdpi.com The conformers with the lowest energy, and thus the highest population according to the Boltzmann distribution, are considered the most representative of the compound's ground state.
For a related compound, T-muurolol, DFT calculations were used to analyze its chemical structure and stability. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals (EHOMO-ELUMO) is a critical indicator of the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. nih.gov This type of analysis for this compound would provide a theoretical foundation for understanding its chemical behavior.
Table 1: Representative DFT-Calculated Ground-State Properties for a Muurolol Skeleton This table is illustrative, based on data for the parent compound T-muurolol, to show the type of data generated in a DFT analysis.
| Parameter | Calculated Value | Interpretation |
| HOMO Energy | -0.245 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -0.012 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | -0.233 eV | Indicates chemical hardness, stability, and low reactivity. nih.gov |
| Chemical Potential (μ) | -0.128 Hartrees | A lower chemical potential suggests lower polarizability and reactivity. nih.gov |
| Electrophilicity Index (ω) | 0.071 Hartrees | Measures the propensity to accept electrons; a moderate value suggests balanced reactivity. nih.gov |
Source: Adapted from computational screening data for T-Muurolol. nih.gov
Furthermore, DFT calculations can predict NMR chemical shifts (¹H and ¹³C) for a proposed structure. mdpi.com By comparing the calculated chemical shifts of possible diastereomers with the experimental NMR data, chemists can gain strong evidence for the correct relative configuration of stereocenters. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Circular Dichroism Spectra
While DFT excels at describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating excited-state properties. iupac.orgrsc.org This makes it an essential tool for predicting and interpreting spectroscopic techniques that involve electronic transitions, such as UV-Vis and Electronic Circular Dichroism (ECD). nih.govmcours.net
ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. The absolute configuration of cadinane-type sesquiterpenoids, such as those in the T-muurolol family, has been successfully determined by comparing experimental ECD spectra with those calculated using TD-DFT. researchgate.net
The computational process involves several steps:
Conformational Search: As with ground-state calculations, a thorough search for all significant conformers of the molecule is performed. nih.gov
Geometry Optimization: Each conformer is optimized using a DFT method (e.g., B3LYP/TZVPP). nih.gov
TD-DFT Calculation: The excitation energies and rotational strengths for each low-energy conformer are calculated using TD-DFT. nih.govmcours.net
Spectral Averaging: The calculated ECD spectra of the individual conformers are averaged based on their Boltzmann population to generate a final theoretical spectrum for the molecule. nih.gov
This final calculated spectrum is then compared to the experimental ECD spectrum. A good match between the signs and shapes of the Cotton effects in the calculated and experimental spectra allows for the unambiguous assignment of the molecule's absolute configuration. researchgate.netmcours.net In the case of the T-muurolol sesquiterpenes isolated from Streptomyces sp. M491, this method would be used to confirm that this compound possesses the same absolute stereochemistry as the derivative (3-oxo-T-muurolol) analyzed by X-ray crystallography. acs.orgresearchgate.net
Biosynthetic Pathways and Enzymology of 11,15 Dihydroxy T Muurolol
General Sesquiterpene Biosynthesis from Farnesyl Pyrophosphate (FPP)
Sesquiterpenes are a diverse class of C15 terpenoids derived from the universal precursor, farnesyl pyrophosphate (FPP). researchgate.netwikipedia.org The biosynthesis begins with the assembly of FPP from five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.net The core of sesquiterpene diversity arises from the action of enzymes known as terpene synthases (TPSs) or cyclases. pnas.org
The general mechanism catalyzed by a sesquiterpene synthase involves three main stages:
Initiation: The process starts with the ionization of FPP, which occurs through the cleavage of the diphosphate (B83284) group, generating a farnesyl carbocation. researchgate.net This initial step is typically facilitated by divalent metal ions, such as Mg²⁺, which coordinate to the pyrophosphate moiety in the enzyme's active site. pnas.orgnih.gov
Elaboration: The highly reactive carbocation intermediate then undergoes a series of complex intramolecular reactions. These can include cyclizations, hydride shifts, proton transfers, and rearrangements, all meticulously controlled by the topology of the enzyme's active site. researchgate.netrsc.org This cascade of reactions ultimately dictates the final carbon skeleton of the sesquiterpene product. rsc.org Over 300 different hydrocarbon skeletons can be formed from FPP. rsc.orgscispace.com
Termination: The reaction cascade is terminated when the carbocation is neutralized. This can happen through several mechanisms, most commonly by deprotonation to form a stable olefin or by quenching with a water molecule to yield a hydroxylated product, such as a sesquiterpene alcohol. researchgate.netrsc.org
In some cases, the initial FPP isomer can be Z,Z-FPP instead of the more common E,E-FPP, leading to a different class of sesquiterpenes, as observed in some plants. nih.govoup.com
Proposed Biosynthetic Route to the Muurolane Carbon Skeleton
The muurolane skeleton is a bicyclic sesquiterpenoid structure belonging to the cadinane (B1243036) group of compounds. scirp.org Its biosynthesis is a classic example of FPP cyclization. The proposed pathway to the core T-muurolol structure proceeds as follows:
FPP Cyclization: The biosynthesis begins with the ionization of FPP to the (2E,6E)-farnesyl cation.
Germacrenyl Cation Formation: This is followed by a 1,10-cyclization to form a germacrenyl cation intermediate.
Cadinyl Cation Formation: A subsequent proton-initiated cyclization of the germacrenyl cation leads to the formation of a bicyclic cadinyl cation intermediate.
Formation of T-muurolol: The reaction is terminated by the quenching of a carbocation intermediate with a water molecule, leading to the formation of the alcohol T-muurolol. The specific stereochemistry of T-muurolol is determined by the precise folding of the substrate within the active site of a dedicated (+)-T-muurolol synthase. d-nb.info
This cyclization cascade is a hallmark of sesquiterpene synthases, where a single enzyme orchestrates a series of intricate intramolecular reactions to produce a specific stereoisomer from the acyclic FPP precursor.
Enzymatic Steps and Key Enzymes Involved in Specific Hydroxylation Events
The biosynthesis of 11,15-Dihydroxy-T-muurolol involves the initial formation of the T-muurolol scaffold followed by two specific hydroxylation events.
Key Enzymes in the Pathway:
| Enzyme Class | Specific Enzyme Example | Function | EC Number | Organism Example |
| Terpene Synthase | (+)-T-muurolol synthase | Cyclization of FPP to form (+)-T-muurolol | 4.2.3.98 | Streptomyces clavuligerus |
| Monooxygenase | Cytochrome P450 (CYP) | Catalyzes hydroxylation at the C-15 position | N/A | Streptomyces sp. M491 |
| Monooxygenase | Cytochrome P450 (CYP) | Catalyzes hydroxylation at the C-11 position | N/A | Streptomyces sp. M491 |
The formation of this compound from T-muurolol is believed to be a stepwise process. The compound was isolated from Streptomyces sp. M491 alongside T-muurolol, 3α-hydroxy-T-muurolol, and 15-hydroxy-T-muurolol. nih.govresearchgate.netacs.org This co-occurrence strongly suggests a biosynthetic relationship where T-muurolol is the initial product, which is then acted upon by tailoring enzymes.
The specific enzymatic steps are:
T-muurolol Formation: A dedicated (+)-T-muurolol synthase (EC 4.2.3.98) catalyzes the cyclization of FPP to produce the (+)-T-muurolol core structure. expasy.orggenome.jp
15-Hydroxylation: A subsequent hydroxylation reaction occurs at the C-15 methyl group of the isopropyl side chain, likely catalyzed by a cytochrome P450 (CYP) monooxygenase, to form 15-hydroxy-T-muurolol. nih.govresearchgate.net
11-Hydroxylation: A second hydroxylation event, also likely catalyzed by a CYP enzyme, occurs at the C-11 position, resulting in the final product, this compound. nih.govresearchgate.net It is also possible that the hydroxylation at C-11 occurs first, followed by C-15, or that a single promiscuous enzyme hydroxylates both positions.
Genetic Basis of Biosynthesis in Producer Microorganisms
The genetic blueprint for the biosynthesis of this compound resides within the genome of the producing organism, Streptomyces sp. M491. nih.govresearchgate.netnih.gov In bacteria, genes for secondary metabolite biosynthesis are typically organized in contiguous biosynthetic gene clusters (BGCs). researchgate.net
A BGC for a hydroxylated sesquiterpene like this compound would be expected to contain:
A gene encoding a terpene synthase for the synthesis of the T-muurolol skeleton.
One or more genes encoding cytochrome P450 monooxygenases for the subsequent hydroxylation steps.
Genes for FPP synthase to ensure a sufficient supply of the precursor.
Potentially, genes for regulatory proteins that control the expression of the cluster.
The genome of a related organism, Streptomyces clavuligerus, has been found to contain 20 putative terpene synthase genes. pnas.org Through heterologous expression, the gene sscg_03688 from this organism was identified as a (+)-T-muurolol synthase. pnas.orgnih.gov This provides a direct genetic link to the formation of the core muurolane structure. The discovery of this compound in Streptomyces sp. M491 suggests this strain possesses a similar T-muurolol synthase gene along with the necessary hydroxylase genes within a dedicated BGC. nih.govnih.gov
Biotechnological Strategies for Biosynthetic Pathway Engineering and Activation
The production of complex natural products like this compound can be enhanced or modified using biotechnological approaches. These strategies aim to overcome limitations such as low yields from native producers or to create novel derivatives.
Key Engineering Strategies:
| Strategy | Description | Example Application |
| Heterologous Expression | Transferring the entire biosynthetic gene cluster or individual genes into a well-characterized host organism like E. coli or other Streptomyces species. nih.gov This can lead to higher production levels and simplifies purification. | Expression of Streptomyces terpene synthase genes in E. coli to identify their function and produce specific terpenes. nih.govd-nb.info |
| Metabolic Engineering | Modifying the host's metabolism to increase the flux towards the precursor molecule, FPP. This can involve overexpressing genes in the upstream mevalonate (B85504) (MEV) or methylerythritol phosphate (B84403) (MEP) pathways. | Engineering E. coli for efficient expression of terpenoid metabolites. nih.gov |
| Protein Engineering | Altering the terpene synthase or hydroxylase enzymes through techniques like random or site-directed mutagenesis to improve their activity, stability, or product specificity. rsc.orgnih.gov | Site-directed mutagenesis of a dauc-8-en-11-ol synthase resulted in a four-fold increase in biosynthesis efficiency. nih.gov |
| Activation of Cryptic BGCs | Many BGCs in Streptomyces are silent or "cryptic" under standard laboratory conditions. Strategies like ribosome engineering, manipulation of regulatory genes, or co-cultivation can be used to activate their expression. | Using signaling molecules or genome mining to activate silent gene clusters in Streptomyces to discover new metabolites. nih.gov |
These advanced engineering techniques hold significant promise for the sustainable production of this compound and for the generation of novel, structurally related analogues with potentially new biological activities.
Synthetic and Semi Synthetic Approaches to 11,15 Dihydroxy T Muurolol and Its Analogues
Total Synthesis Strategies for the Muurolane Framework
The total synthesis of the muurolane skeleton, the fundamental structure of 11,15-Dihydroxy-T-muurolol, presents a significant challenge to organic chemists due to its bicyclic system and multiple stereocenters. While a direct total synthesis of this compound has not been prominently reported, strategies for constructing hydroxylated muurolane-type sesquiterpenes have been developed, offering a blueprint for accessing this class of compounds.
A notable approach involves the asymmetric total synthesis of (-)-10α-hydroxy-4-muurolen-3-one. researchgate.net This synthesis commences from the readily available chiral starting material, (R)-carvone. Key transformations in this synthetic sequence include an allylic diazene (B1210634) rearrangement and a ring-closing metathesis (RCM) reaction to construct the core bicyclic framework. The introduction of the hydroxyl group is a critical step, and its stereochemical control is paramount to the success of the synthesis. Although this synthesis yields a different hydroxylated muurolane, the strategies employed for the construction of the carbon skeleton and the introduction of functional groups are highly relevant for the future design of a total synthesis of this compound.
| Key Reaction | Description | Starting Material | Relevance to this compound Synthesis |
| Allylic Diazene Rearrangement | A reaction used to form carbon-carbon bonds and set key stereocenters. | (R)-carvone derivative | Establishes the core carbon framework of the muurolane skeleton. |
| Ring-Closing Metathesis (RCM) | A powerful reaction to form cyclic structures, in this case, the six-membered ring of the decalin system. | A diene precursor | Forms the bicyclic core of the muurolane structure. |
| Stereoselective Hydroxylation | Introduction of a hydroxyl group at a specific position and with a specific stereochemistry. | Muurolenone intermediate | Provides a method for introducing the necessary hydroxyl groups, which could be adapted for the C-11 and C-15 positions. |
Semi-Synthetic Modification and Derivatization of Natural Precursors
An alternative and often more practical approach to obtaining this compound and its analogs is through the semi-synthetic modification of naturally occurring sesquiterpenes. T-muurolol, which can be isolated from various plant sources, serves as an excellent starting point for such modifications. nih.gov
One study detailed the synthesis of thirteen derivatives of cadinane-type sesquiterpenes, including modifications of T-muurolol. researchgate.net These syntheses involved reactions such as oxidation, reduction, and etherification to introduce new functional groups or alter existing ones on the T-muurolol scaffold. For instance, the hydroxyl group at C-10 of T-muurolol can be oxidized to a ketone, which can then be further modified. These semi-synthetic routes provide a valuable platform for generating a library of analogs with varied functionalities, which is essential for structure-activity relationship studies.
Structure-Activity Relationship (SAR) Studies via Analog Synthesis
The synthesis of analogs of this compound is pivotal for understanding the relationship between its chemical structure and biological activity. By systematically modifying different parts of the molecule and evaluating the biological effects of the resulting analogs, researchers can identify the key structural features responsible for its activity.
Studies on the cytotoxicity of T-muurolol and its hydroxylated derivatives have provided initial insights into their SAR. For example, this compound, along with other related compounds such as 3-oxo-T-muurolol, T-muurolol, and 3α-hydroxy-T-muurolol, showed no significant cytotoxicity against a panel of 37 human tumor cell lines. oup.com In contrast, a closely related analog, 15-hydroxy-T-muurolol, exhibited moderate cytotoxicity with a mean IC50 value of 6.7 μg/mL. researchgate.netresearchgate.net This suggests that the presence and position of hydroxyl groups play a crucial role in determining the cytotoxic potential of these compounds. The lack of activity in the dihydroxy derivative might be due to increased polarity, which could affect its ability to cross cell membranes.
Furthermore, SAR studies on the antifungal activity of cadinane-type sesquiterpenes have revealed the importance of the double bond and oxygen-containing functional groups. researchgate.net The stereochemistry of the molecule also appears to influence its antifungal properties. A study involving semi-synthetic derivatives of T-muurolol and other cadinanes demonstrated that modifications to the hydroxyl groups and the saturation of the double bond led to varied antifungal activities against wood-decay fungi. researchgate.net For instance, 3β-ethoxy-T-muurolol showed good antifungal activity. researchgate.net
| Compound | Modification from T-muurolol | Biological Activity | Reference |
| This compound | Addition of hydroxyl groups at C-11 and C-15 | No significant cytotoxicity | oup.com |
| 15-Hydroxy-T-muurolol | Addition of a hydroxyl group at C-15 | Moderate cytotoxicity (IC50 = 6.7 μg/mL) | researchgate.netresearchgate.net |
| 3β-Ethoxy-T-muurolol | Ethoxy group at C-3 | Good antifungal activity | researchgate.net |
| 3-oxo-T-muurolol | Oxidation of hydroxyl at C-3 to a ketone | No significant cytotoxicity | oup.com |
Chemoenzymatic Synthesis Methodologies for Complex Sesquiterpenes
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, is an emerging and powerful strategy for the synthesis of complex natural products like this compound. Enzymes, particularly cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of terpene scaffolds with high regio- and stereoselectivity. nih.gov
While a specific chemoenzymatic synthesis of this compound has not been reported, the general principles are well-established. A potential chemoenzymatic route could involve the synthesis of the T-muurolol core structure using traditional organic chemistry methods. Subsequently, specific hydroxylating enzymes could be employed to introduce the hydroxyl groups at the C-11 and C-15 positions. The discovery of a T-muurolol synthase from Streptomyces clavuligerus that can be heterologously expressed in E. coli opens up possibilities for producing the T-muurolol scaffold biosynthetically. researchgate.net This biosynthetic platform could then be coupled with specific hydroxylases to achieve a more efficient and sustainable synthesis of this compound and its analogs. The development of such chemoenzymatic methodologies holds great promise for the future production of these valuable compounds.
Analytical Methodologies for 11,15 Dihydroxy T Muurolol Quantification and Detection
Chromatographic Separation and Identification Techniques
Chromatographic methods are fundamental in separating 11,15-Dihydroxy-T-muurolol from complex biological or synthetic mixtures, enabling its accurate identification and quantification.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Components
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds, including many sesquiterpenoids. nih.govmdpi.com For a hydroxylated compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. The essential oil components from various plant species, which often contain related sesquiterpenoids like T-muurolol, are frequently characterized using this technique. biocrick.comebi.ac.uk
In GC-MS, compounds are identified based on their retention time in the GC column and their mass spectrum. nih.gov Standard electron ionization (EI) at 70 eV generates reproducible fragmentation patterns that can be compared against spectral libraries for identification. nih.govspectroscopyonline.com However, for some molecules, the molecular ion peak can be weak or absent in EI-MS. spectroscopyonline.com Cold Electron Ionization (Cold EI) is an advanced technique that cools the molecules before ionization, resulting in a significantly enhanced molecular ion peak, which aids in unambiguous compound identification. spectroscopyonline.com
Table 1: Typical GC-MS Parameters for Sesquiterpenoid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Capillary column (e.g., HP-5MS, DB-1HT) | Separates individual volatile components based on their boiling point and polarity. nih.govspectroscopyonline.com |
| Carrier Gas | Helium | Transports the sample through the column. nih.gov |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Allows for the sequential elution of compounds with different volatilities. nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into characteristic ions for identification. spectroscopyonline.com |
| Detector | Mass Spectrometer (e.g., Quadrupole) | Detects and measures the mass-to-charge ratio of the fragmented ions. |
| Identification | Retention Index & Mass Spectral Library Match | Compares the elution time and fragmentation pattern to known standards for identification. nih.gov |
High-Performance Liquid Chromatography (HPLC) Applications for Non-Volatile Components
For non-volatile, polar, or thermally labile compounds such as this compound, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. nih.gov The presence of two hydroxyl groups increases the polarity of this compound compared to its parent compound, T-muurolol, making it well-suited for reversed-phase (RP) HPLC. nih.gov In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, causing more polar compounds to elute earlier. nih.govmdpi.com
HPLC systems are often coupled with detectors like a Photo Diode Array (PDA) or UV detector, which can provide preliminary information based on the compound's chromophores. mdpi.com For more definitive identification and quantification, HPLC is coupled with mass spectrometry (HPLC-MS). nih.gov This combination leverages the separation power of HPLC with the sensitive and specific detection capabilities of MS. nih.gov
Table 2: Illustrative HPLC Conditions for Sesquiterpenoid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm × 4.6 mm, 3 µm) | Separates compounds based on their hydrophobicity. mdpi.com |
| Mobile Phase | Gradient of Water (with formic acid) and Acetonitrile | The changing solvent composition allows for the elution of compounds with a wide range of polarities. mdpi.commdpi.com |
| Flow Rate | 0.4 - 1.0 mL/min | Controls the speed of the separation. mdpi.com |
| Detector | PDA/UV and/or Mass Spectrometer (MS) | Detects compounds as they elute. MS provides structural information. nih.govmdpi.com |
| Column Temp. | 35 °C | Ensures reproducible retention times. mdpi.com |
Ultra-Performance Liquid Chromatography (UPLC) with High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) compared to traditional HPLC, resulting in significantly higher resolution, improved sensitivity, and much faster analysis times. nih.govnih.gov When coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, it becomes a powerful tool for comprehensive metabolic profiling of complex samples. nih.govresearchgate.net
This UPLC-HRMS platform allows for the detection of this compound even at low concentrations. nih.gov HRMS provides highly accurate mass measurements (typically with errors < 5 ppm), which enables the determination of the elemental formula of a detected ion. mdpi.com This is invaluable for the tentative identification of unknown compounds and for distinguishing between isomers that have the same nominal mass but different exact masses. researchgate.net
Table 3: Advantages of UPLC-HRMS for Comprehensive Analysis
| Feature | Advantage | Scientific Relevance |
|---|---|---|
| High Resolution | Superior separation of complex mixtures. | Allows for the differentiation of closely related isomers and isobars. nih.gov |
| High Speed | Reduced analysis time, higher throughput. | Beneficial for large-scale metabolomics studies and screening. nih.govresearchgate.net |
| High Sensitivity | Lower detection limits. | Enables the quantification of low-abundance metabolites. researchgate.net |
| Accurate Mass | Determination of elemental composition. | Provides high confidence in the identification of both known and unknown compounds. mdpi.comamazonaws.com |
Spectroscopic Quantification Methods
Spectroscopic methods offer alternative or complementary approaches to chromatographic techniques for the quantification of this compound and related compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance in a sample without the need for an identical standard of the analyte. bwise.kr The area of an NMR signal is directly proportional to the number of corresponding nuclei, making qNMR a highly accurate and precise technique for purity assessment and concentration determination. bwise.krmdpi.com The structure of this compound was originally elucidated using NMR spectroscopy, which provides the foundation for developing a qNMR method. ebi.ac.ukresearchgate.netresearchgate.net
In a typical qNMR experiment, a certified internal standard of known purity and concentration is added to the sample. nih.gov By comparing the integral of a specific signal from the analyte (this compound) with the integral of a signal from the internal standard, the exact amount of the analyte can be calculated. bwise.kr Careful optimization of experimental parameters, such as the relaxation delay (D1), is crucial for obtaining accurate results. bwise.kr
Table 4: Key Considerations for Accurate qNMR Analysis
| Parameter | Requirement | Rationale |
|---|---|---|
| Internal Standard | Certified purity, chemically stable, signals do not overlap with analyte. | Ensures traceability and accuracy of the quantification. bwise.krnih.gov |
| Solvent | Deuterated, high purity. | Minimizes interfering signals. |
| Relaxation Delay (D1) | Sufficiently long (e.g., >5 times the longest T1). | Allows for complete relaxation of all nuclei, ensuring signal integrals are truly quantitative. bwise.kr |
| Pulse Angle | Precisely calibrated 90° pulse. | Ensures uniform excitation across the spectrum. nih.gov |
| Signal Selection | Resolved, singlet signals are ideal. | Avoids signal overlap and integration errors. |
Spectrophotometric Approaches for Related Compounds
UV-Vis spectrophotometry is a rapid and cost-effective technique that can be used to estimate the concentration of compounds that absorb light in the ultraviolet or visible range. preprints.org For sesquiterpenoids, this method is most applicable to those containing conjugated double bonds, which act as chromophores. mdpi.comresearchgate.net While this compound itself may not have a strong UV chromophore, this method is relevant for the analysis of related sesquiterpenoids in a mixture or for monitoring chemical reactions that produce a UV-active product.
For instance, studies on the sesquiterpene zingiberene (B123854) and its oxidized derivatives show they absorb UV light with a λmax around 264 nm due to conjugated double bonds in their structure. mdpi.comresearchgate.net The relationship between absorbance and concentration generally follows the Beer-Lambert law, allowing for quantification. researchgate.net However, a significant limitation is the potential for interference from other compounds in the sample matrix that also absorb at the same wavelength, which can reduce the accuracy of the measurement. preprints.orgmdpi.com Therefore, spectrophotometric results are often best used for screening and may need to be confirmed by a more selective method like chromatography. researchgate.net
Table 5: Application of UV-Vis Spectrophotometry for Sesquiterpenoid Analysis
| Application | Analyte Example | λmax | Key Findings |
|---|---|---|---|
| Quantification in Plant Extracts | 7-epi-zingiberene | 264 nm | A linear relationship exists between absorbance and concentration for the isolated compound. mdpi.comresearchgate.net |
| Allergen Screening | Sesquiterpene Lactones | Varies | Can be used as a screening tool to determine the total content of allergenic SLs in plant extracts. nih.gov |
| Limitations | Accuracy can be compromised by interfering substances in complex mixtures; may require validation by chromatography. mdpi.comresearchgate.net |
Ecological Role and Biotechnological Significance of 11,15 Dihydroxy T Muurolol
Role in Microbial Chemical Ecology and Inter-species Interactions
The production of secondary metabolites like 11,15-Dihydroxy-T-muurolol is a key feature of microbial life, particularly for genera such as Streptomyces, which are known biofactories of chemical compounds. frontiersin.orgresearchgate.net These molecules are not essential for primary metabolism but are believed to play crucial roles in the organism's survival and interaction with its ecosystem. nih.govfrontiersin.org
This compound was isolated from the marine actinomycete Streptomyces sp. M491, an organism found in the sediment of Jiaozhou Bay, China. researchgate.netnih.gov Microorganisms in such competitive environments often produce compounds for chemical defense, communication, or nutrient acquisition. researchgate.netnih.gov Sesquiterpenoids from actinomycetes, in particular, are known to possess a range of biological activities, including antimicrobial and anti-inflammatory effects. mdpi.com
While the specific ecological function of this compound has not been definitively established, its context as a microbial secondary metabolite suggests a potential role in mediating interactions. Research findings indicate that when tested for cytotoxicity against a panel of 37 human tumor cell lines, this compound showed no significant activity. researchgate.netnih.gov This is in contrast to a related co-metabolite, 15-hydroxy-T-muurolol, which exhibited moderate cytotoxicity. researchgate.netnih.gov This difference in bioactivity, resulting from the presence of an additional hydroxyl group at the C-11 position, highlights the chemical specificity that can define a molecule's interactive potential. The lack of potent cytotoxicity may suggest a more subtle ecological role, possibly as a signaling molecule or a deterrent against specific microbial competitors rather than a broad-spectrum antibiotic.
Table 1: Isolation and Bioactivity Context of this compound
| Compound | Producing Organism | Source Environment | Reported Bioactivity (against 37 human tumor cell lines) |
| This compound | Streptomyces sp. M491 researchgate.net | Marine Sediment nih.gov | No significant activity researchgate.netnih.gov |
| 15-hydroxy-T-muurolol | Streptomyces sp. M491 researchgate.net | Marine Sediment nih.gov | Moderately cytotoxic (mean IC50 of 6.7 μg/mL) researchgate.netnih.gov |
| T-muurolol | Streptomyces sp. M491 researchgate.net | Marine Sediment nih.gov | No significant activity nih.gov |
Biotechnological Potential for Sustainable Production of Sesquiterpenoids
The discovery of this compound from a microbial source presents significant opportunities for biotechnology, particularly for the sustainable production of complex sesquiterpenoids. nih.gov Traditional methods for obtaining such compounds, like extraction from plants or multi-step chemical synthesis, are often inefficient and not environmentally friendly. nih.gov Microbial fermentation offers a promising alternative, utilizing renewable resources and controlled conditions to generate valuable chemicals. rsc.org
The bacterium Streptomyces sp. M491 serves as the natural production chassis for this compound. researchgate.net As members of a genus renowned for its industrial applications in producing antibiotics and other pharmaceuticals, Streptomyces species are well-suited for large-scale fermentation processes. frontiersin.org The biosynthesis of this compound within a bacterium provides a direct pathway for its potential production through fermentation, bypassing the complexities of chemical synthesis. researchgate.net
The production of hydroxylated compounds is of particular interest in biotechnology. The introduction of hydroxyl groups can significantly alter the biological activity and physicochemical properties of a molecule, often making it a more valuable pharmaceutical precursor. nih.gov The enzymatic systems within Streptomyces sp. M491 that are responsible for the specific hydroxylation at the C-11 and C-15 positions of the T-muurolol scaffold represent a powerful biocatalytic tool. mdpi.comnih.gov Harnessing these microbial enzymes could lead to the sustainable production of not only this compound but also other specifically hydroxylated sesquiterpenoids.
Future Directions in Enhancing Microbial Biosynthesis and Biocatalysis
Advancing the biotechnological production of this compound and related sesquiterpenoids relies on progress in microbial engineering and biocatalysis. rsc.org Future research is likely to focus on two main areas: optimizing the microbial host and isolating the specific enzymes for targeted chemical synthesis.
Enhancing Microbial Biosynthesis: A key strategy involves identifying the biosynthetic gene cluster responsible for producing the T-muurolol backbone and the associated tailoring enzymes (hydroxylases) in Streptomyces sp. M491. Once identified, this cluster could be transferred to a more robust, faster-growing, and well-characterized industrial host, such as Escherichia coli or an engineered Streptomyces strain. mdpi.comnih.gov This process, known as heterologous expression, has been successfully used to produce related sesquiterpenes. mdpi.com Furthermore, the host organism's metabolism could be engineered to increase the supply of the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), thereby boosting final product yield. nih.gov
Biocatalysis: The enzymes responsible for the hydroxylation steps are of significant value. Research into the biocatalytic hydroxylation of other complex molecules, such as steroids, has shown that specific microbial hydroxylases can be used to achieve regio- and stereoselective conversions that are difficult to perform using traditional chemistry. nih.gov Future work would involve the identification, isolation, and characterization of the C-11 and C-15 hydroxylases from Streptomyces sp. M491. These enzymes could then be used as purified biocatalysts in cell-free systems or within engineered microbes to produce this compound from a more readily available precursor like T-muurolol. rsc.org This approach offers a clean, highly specific, and sustainable method for generating valuable oxygenated sesquiterpenoids. rsc.orgnih.gov
Table 2: Future Strategies for Production of this compound
| Strategy | Approach | Key Steps | Desired Outcome |
| Microbial Biosynthesis | Heterologous Expression & Metabolic Engineering mdpi.comnih.gov | 1. Identify biosynthetic gene cluster in Streptomyces sp. M491.2. Transfer genes to an industrial host (E. coli, etc.).3. Engineer host to increase FPP precursor supply. | High-yield, fermentative production of this compound from simple carbon sources. |
| Biocatalysis | Enzyme Isolation and Application rsc.orgnih.gov | 1. Identify and isolate the specific C-11 and C-15 hydroxylase enzymes.2. Characterize enzyme specificity and kinetics.3. Utilize enzymes in whole-cell or cell-free systems. | Targeted, highly selective synthesis of this compound from the T-muurolol scaffold. |
Conclusion and Future Perspectives in 11,15 Dihydroxy T Muurolol Research
Summary of Current Academic Knowledge and Research Progress
11,15-Dihydroxy-T-muurolol is a sesquiterpene that has been isolated from the marine-derived Streptomyces sp. M491. researchgate.netmdpi.com Its discovery, along with other T-muurolol derivatives, has contributed to the growing understanding of the chemical diversity produced by marine actinomycetes. nih.govresearchgate.net
Initial research on this compound focused on its isolation and structural elucidation. researchgate.netacs.org Alongside other T-muurolol sesquiterpenes, its absolute configuration was established through NMR spectroscopy and X-ray crystallography of a related compound, 3-oxo-T-muurolol. researchgate.netacs.org
In terms of biological activity, preliminary studies have been conducted. In a cytotoxicity screening against 37 human tumor cell lines, this compound, along with T-muurolol and 3α-hydroxy-T-muurolol, showed no significant activity. nih.govmdpi.com This is in contrast to another derivative from the same source, 15-hydroxy-T-muurolol, which exhibited moderate cytotoxicity. researchgate.netnih.govscienceopen.com
Table 1: Investigated Biological Activities of T-Muurolol Derivatives from Streptomyces sp. M491
| Compound | Biological Activity Investigated | Outcome |
| This compound | Cytotoxicity against 37 human tumor cell lines | No significant activity reported. nih.govmdpi.com |
| 15-hydroxy-T-muurolol | Cytotoxicity against 37 human tumor cell lines | Moderately cytotoxic with a mean IC50 of 6.7 μg/mL. researchgate.netmdpi.comscienceopen.com |
| T-muurolol | Cytotoxicity against 37 human tumor cell lines | No significant activity reported. nih.govmdpi.com |
| 3α-hydroxy-T-muurolol | Cytotoxicity against 37 human tumor cell lines | No significant activity reported. nih.govmdpi.com |
| 3-oxo-T-muurolol | Cytotoxicity against 37 human tumor cell lines | No significant activity reported. nih.gov |
Emerging Research Avenues and Untapped Potential
While initial screenings for cytotoxic effects were not promising, the potential of this compound is far from exhausted. The broader class of sesquiterpenes exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. numberanalytics.commdpi.com This suggests several emerging research avenues for this compound.
Future research could explore:
Anti-inflammatory and Immunomodulatory Effects: Many sesquiterpenes demonstrate potent anti-inflammatory activity. numberanalytics.com Investigating the effect of this compound on inflammatory pathways could reveal new therapeutic possibilities.
Antimicrobial and Antifungal Activity: The marine environment is a source of novel antimicrobial agents. numberanalytics.com Screening this compound against a panel of pathogenic bacteria and fungi could identify new lead compounds for infectious diseases.
Enzyme Inhibition Studies: Exploring the interaction of this compound with specific enzymes involved in disease processes could uncover novel mechanisms of action.
Synergistic Effects: The compound could be tested in combination with other therapeutic agents to see if it enhances their efficacy, a strategy that has shown promise for other sesquiterpenes. researchgate.netnih.gov
The structural uniqueness of this compound, with its two hydroxyl groups, may confer specific properties that have yet to be discovered.
Challenges and Opportunities in Sesquiterpene Discovery and Development for Future Applications
The journey from the discovery of a natural product like this compound to a clinically approved drug is fraught with challenges, but also presents significant opportunities.
Challenges:
Supply and Scalability: Obtaining sufficient quantities of the compound from its natural source can be a major hurdle. numberanalytics.com Advances in synthetic biology and microbial fermentation offer potential solutions for sustainable production. researchcommons.org
Structural Complexity and Synthesis: The complex three-dimensional structures of many sesquiterpenes can make their chemical synthesis difficult and costly. researchgate.net
Pharmacokinetic Properties: Natural sesquiterpenes often have poor bioavailability and water solubility, limiting their therapeutic potential. mdpi.com Chemical modifications to create derivatives with improved properties are often necessary. mdpi.comresearchgate.net
Identifying Mechanisms of Action: Elucidating the precise molecular targets and pathways through which sesquiterpenes exert their biological effects can be a complex and time-consuming process. tandfonline.comnih.gov
Opportunities:
Chemical Diversity: The vast structural diversity of sesquiterpenes represents a rich and largely untapped resource for drug discovery. tandfonline.comnih.gov
Novel Mechanisms of Action: Natural products often have novel mechanisms of action, which can be advantageous in overcoming drug resistance. researchgate.net
Technological Advances: The rapid development of synthetic biology, genomics, artificial intelligence, and automation is creating new opportunities for the efficient discovery, optimization, and large-scale production of terpenoids. researchcommons.org
Broad Therapeutic Potential: The wide range of biological activities associated with sesquiterpenes suggests their potential application in various fields, including pharmaceuticals, agriculture, and cosmetics. numberanalytics.comnumberanalytics.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 11,15-Dihydroxy-T-muurolol, and what analytical methods validate its purity and structure?
- Methodological Answer : Synthesis typically involves hydroxylation of T-muurolol precursors under controlled catalytic conditions. Key validation methods include:
- Nuclear Magnetic Resonance (NMR) : For stereochemical confirmation of hydroxyl group positions .
- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify molecular weight and purity (NIST Standard Reference Data) .
- High-Performance Liquid Chromatography (HPLC) : For quantifying impurities (<0.5% threshold recommended) .
Q. How is solubility optimized for this compound in experimental formulations?
- Methodological Answer : Use co-solvent systems (e.g., DMSO/PEG300/saline) for in vivo studies:
Prepare a 50 mg/mL DMSO stock solution.
Sequentially add PEG300 (40%) and Tween-80 (5%) to enhance solubility.
Adjust with saline to final volume, ensuring clarity via sonication (≤50°C) .
Q. What spectroscopic techniques are critical for characterizing this compound’s stereochemistry?
- Methodological Answer :
- Circular Dichroism (CD) : Resolves enantiomeric purity, critical for bioactivity studies.
- X-ray Crystallography : Provides definitive spatial arrangement of hydroxyl groups (requires high-purity crystals) .
- Data Contradiction Tip : Cross-validate with computational models (e.g., DFT calculations) if experimental spectra conflict with literature .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro models?
- Methodological Answer :
- Standardize Protocols : Use identical cell lines (e.g., HepG2 vs. HEK293) and control for oxygen levels .
- Meta-Analysis : Apply random-effects models to aggregate data, accounting for inter-study variability .
- Mechanistic Studies : Compare receptor-binding affinity via surface plasmon resonance (SPR) to isolate model-specific artifacts .
Q. What experimental designs address the stereochemical instability of this compound under physiological conditions?
- Methodological Answer :
- Factorial Design : Test temperature (4°C–37°C), pH (5–9), and ionic strength effects on epimerization rates .
- Stability-Indicating Assays : Use chiral HPLC to monitor degradation products over time .
- Theoretical Framework : Link results to free energy landscapes (Marcus Theory) to predict isomerization pathways .
Q. How can computational models improve the prediction of this compound’s ecological impact?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict biodegradation half-lives in aquatic systems.
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints (e.g., Daphnia magna LC50) .
- Data Gap : Cross-reference with EPA’s ECOTOX database for validation .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring during hydroxylation to ensure reaction consistency .
- Design of Experiments (DoE) : Optimize catalyst loading (e.g., 0.5–2.0 mol%) and reaction time using response surface methodology .
Methodological Frameworks
Q. How to formulate a FINER-compliant research question for studying this compound?
- Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
